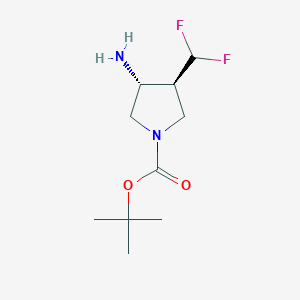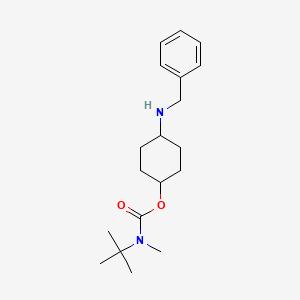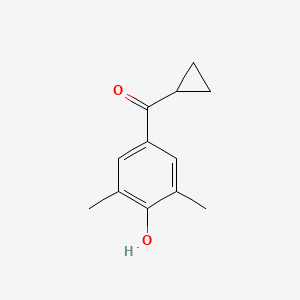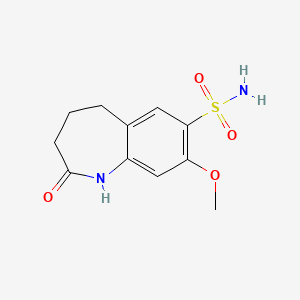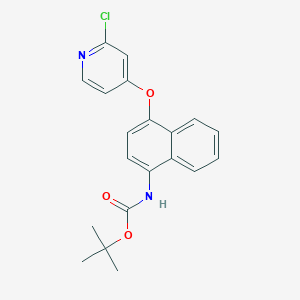
Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate is a chemical compound with the molecular formula C10H13ClN2O2. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloropyridinyl group, and a naphthalenylcarbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate typically involves the reaction of tert-butyl 2-chloropyridin-4-ylcarbamate with naphthalen-1-ylcarbamate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chloropyridinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding naphthalen-1-ylcarbamate derivatives.
Reduction: Formation of reduced naphthalen-1-ylcarbamate derivatives.
Substitution: Formation of substituted naphthalen-1-ylcarbamate derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-chloropyridin-4-ylcarbamate
- Tert-butyl 3-allyl-4-chloropyridin-2-ylcarbamate
- Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tert-butyl group, a chloropyridinyl group, and a naphthalenylcarbamate group makes it a versatile compound with diverse applications in various fields.
Propriétés
Formule moléculaire |
C20H19ClN2O3 |
|---|---|
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
tert-butyl N-[4-(2-chloropyridin-4-yl)oxynaphthalen-1-yl]carbamate |
InChI |
InChI=1S/C20H19ClN2O3/c1-20(2,3)26-19(24)23-16-8-9-17(15-7-5-4-6-14(15)16)25-13-10-11-22-18(21)12-13/h4-12H,1-3H3,(H,23,24) |
Clé InChI |
QPAUUXQWNYKYRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)OC3=CC(=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


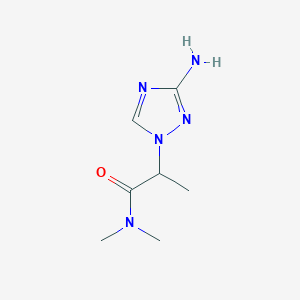
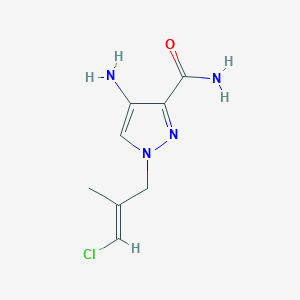
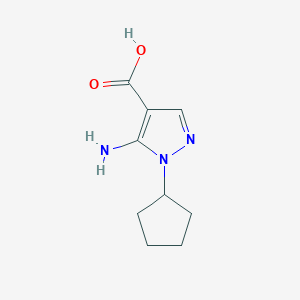
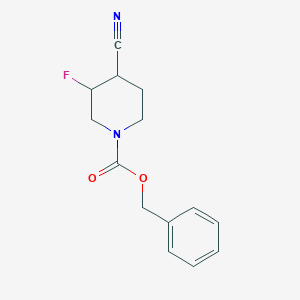

![3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13059774.png)
